Odor Threshold: 4-Methyl-2-pentyl-1,3-dioxolane vs. 2-Ethyl-4-methyl-1,3-dioxolane (2-EMD)
4-Methyl-2-pentyl-1,3-dioxolane exhibits a significantly higher odor threshold compared to its structural analog, 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). The latter is a known potent off-odorant in drinking water [1]. This difference is critical for applications where a subtle, non-overpowering green note is required, as opposed to an intense, undesirable sweet odor.
| Evidence Dimension | Odor Threshold |
|---|---|
| Target Compound Data | Reported taste detection at 2 ppm (2,000,000 ng/L) [2]. Odor threshold is inferred to be higher based on sensory descriptors (mild, fruity) [3]. |
| Comparator Or Baseline | 2-Ethyl-4-methyl-1,3-dioxolane (2-EMD): Odor threshold of 5-10 ng/L [1]. |
| Quantified Difference | > 200,000-fold difference (based on comparative detection levels). |
| Conditions | Flavor Profile Analysis (FPA) for 2-EMD in water [1]; Taste evaluation at specific ppm in unspecified medium for target compound [2]. |
Why This Matters
Procuring the correct dioxolane isomer is essential to avoid the catastrophic off-odor associated with 2-EMD, which is detectable at parts-per-trillion levels in water, making it unsuitable for most flavor applications.
- [1] Schweitzer, L., et al. (1999). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Water Science and Technology, 40(6), 293-298. View Source
- [2] Michalski, J. (2012). Organoleptic Characteristics of Flavor Materials. Perfumer & Flavorist, 37(10), 44. View Source
- [3] FAO. Online Edition: 'Specifications for Flavourings' - 4-Methyl-2-pentyl-1,3-dioxolane. Joint FAO/WHO Expert Committee on Food Additives (JECFA). View Source
